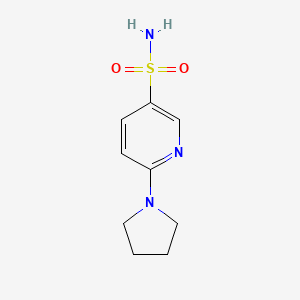

6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide

Description

Contextualization of Sulfonamide Functional Groups in Drug Discovery Research

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. eurjchem.comrasayanjournal.co.in Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections. eurjchem.com Their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, laid the groundwork for the development of modern antibiotic therapy. eurjchem.com

Beyond their antibacterial applications, sulfonamides exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic properties. rasayanjournal.co.inresearchgate.net This functional group's ability to act as a bioisostere for carboxylic acids and to participate in strong hydrogen bonding interactions allows it to bind to a diverse range of enzyme active sites and receptors. mdpi.com The acidity of the sulfonamide proton can be modulated by the nature of the substituent on the nitrogen atom, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. youtube.com

Significance of Pyridine-Based Scaffolds in Bioactive Compound Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological relevance. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including increased water solubility and the ability to act as a hydrogen bond acceptor, which can enhance a drug candidate's pharmacokinetic profile. nih.gov

Pyridine derivatives are integral to a vast number of approved drugs, demonstrating their versatility in targeting a wide range of diseases. researchgate.netacs.org The pyridine scaffold provides a rigid framework that can be readily functionalized at various positions, allowing for the precise orientation of substituents to optimize interactions with biological targets. nih.gov This structural versatility has led to the development of pyridine-containing compounds with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. acs.orgrsc.org

Overview of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide and its Structural Analogues in Medicinal Chemistry Programs

The specific compound, this compound, integrates the key features of both sulfonamides and pyridines, with the addition of a pyrrolidine (B122466) ring at the 6-position of the pyridine core. While detailed research findings specifically on this molecule are not extensively published in publicly accessible literature, its structure is indicative of its potential role in medicinal chemistry programs. The synthesis of related 6-aminopyridine-3-sulfonamides typically involves the reaction of a 6-aminopyridine-3-sulfonyl chloride intermediate with a desired amine. rasayanjournal.co.in

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another important structural motif in drug discovery. nih.gov Its inclusion can enhance the three-dimensionality of a molecule, which can be advantageous for binding to complex protein targets. The pyrrolidine nitrogen can act as a basic center and a hydrogen bond acceptor, influencing the compound's solubility and receptor interactions. nih.gov

Structural analogues of this compound, where the pyrrolidine is replaced by other cyclic or acyclic amines, have been investigated for various therapeutic applications. For instance, pyridine sulfonamides have been explored as potential antidiabetic agents by targeting enzymes like alpha-amylase. eurjchem.com Furthermore, the substitution pattern on the pyridine ring and the nature of the amine at the 6-position can significantly impact the biological activity, leading to compounds with antimicrobial or anticancer properties.

Below is a table of selected pyridine sulfonamide analogues and their reported biological activities, illustrating the therapeutic potential of this class of compounds.

| Compound Name/Class | Biological Activity |

| Pyridine-based Sulfonamides | Antidiabetic (Alpha-amylase inhibition) eurjchem.com |

| N-sulfonyl aminopyridines | Antimicrobial nih.gov |

| Indoline-sulfonamides with pyridine moiety | Anticancer (disruption of microtubules) rsc.org |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase Inhibitors mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c10-15(13,14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPVRMIXOHKWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Pyrrolidin 1 Yl Pyridine 3 Sulfonamide and Analogues

Precursor Synthesis and Functional Group Introduction

The initial phase of the synthesis focuses on constructing a suitably functionalized pyridine (B92270) ring that can undergo subsequent reactions. This involves creating a halopyridine substituted with a sulfonyl chloride group, which is then converted to a primary sulfonamide.

The generation of halopyridine-3-sulfonyl chlorides is a critical first step. A common precursor for this is a corresponding pyridine sulfonic acid. For instance, pyridine-3-sulfonyl chloride can be synthesized from pyridine-3-sulfonic acid. chemicalbook.com This transformation is typically achieved using strong chlorinating agents. A mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) is heated to reflux with the pyridine-3-sulfonic acid to yield the desired sulfonyl chloride. chemicalbook.com

Another documented method involves the preparation of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid. google.com This process utilizes a mixture of phosphorus trichloride and chlorine gas. The reaction proceeds by introducing chlorine gas into a mixture of the hydroxypyridinesulfonic acid and an excess of phosphorus trichloride at elevated temperatures (70-120°C). google.com After the reaction, phosphorus oxychloride and excess phosphorus trichloride are removed via distillation to yield the chlorinated pyridinesulfonic acid chloride. google.com The target compound, 6-chloropyridine-3-sulfonyl chloride, serves as a key intermediate for the synthesis of 6-(pyrrolidin-1-yl)pyridine-3-sulfonamide. scbt.com

Table 1: Reagents for Synthesis of Pyridine Sulfonyl Chlorides

| Precursor | Reagents | Product |

|---|---|---|

| Pyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | Pyridine-3-sulfonyl chloride chemicalbook.com |

Once the halopyridine-3-sulfonyl chloride is obtained, the next step is the formation of the primary sulfonamide group (-SO2NH2). This is a standard transformation in organic chemistry, traditionally accomplished by reacting the sulfonyl chloride with ammonia (B1221849). ucl.ac.uk The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia, displacing the chloride to form the stable sulfonamide. This reaction provides the crucial intermediate, such as 6-chloropyridine-3-sulfonamide, which possesses both the leaving group (chlorine) and the sulfonamide moiety necessary for the subsequent steps.

Introduction of the Pyrrolidine (B122466) Moiety via Nucleophilic Aromatic Substitution (SNAr)

The key step in forming the title compound is the displacement of the halogen on the pyridine ring with pyrrolidine. This occurs through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing sulfonamide group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack at the 6-position.

Nucleophilic aromatic substitution on halopyridines can be challenging and often requires forcing conditions such as elevated temperatures. nih.govsci-hub.sechemrxiv.org The reactivity of the pyridine ring is significantly lower than other heteroaromatic systems like pyrimidines. nih.gov However, the presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, enhances the electrophilicity of the carbon atom bearing the halogen, thereby facilitating the SNAr reaction. nih.gov

The general mechanism involves the nucleophilic attack of pyrrolidine on the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is then restored by the expulsion of the chloride leaving group. youtube.com

Typical conditions for this transformation involve heating the 6-chloropyridine-3-sulfonamide with pyrrolidine, which can act as both the nucleophile and the base to neutralize the generated HCl. The reaction may be performed in a suitable high-boiling solvent. Alternative conditions reported for SNAr reactions on heteroaryl chlorides include using potassium fluoride (KF) in water at elevated temperatures. nih.gov While less satisfactory for unactivated pyridines, the presence of the activating sulfonamide group makes such conditions more viable. nih.gov

Table 2: General Conditions for SNAr on Halopyridines

| Nucleophile | Substrate | Conditions | Notes |

|---|---|---|---|

| Amines | 2-Halopyridines | Heat | Often slow and requires high temperatures. youtube.com |

| Various Amines | 2-Chloropyridine | KF, Water, 100 °C | Generally unsatisfactory unless an additional electron-withdrawing group is present. nih.gov |

For the synthesis of the parent compound, this compound, achiral pyrrolidine is used. Therefore, stereochemistry is not a consideration in the synthetic pathway. The pyrrolidine ring is a five-membered saturated heterocycle that is non-planar. nih.gov

If a chiral derivative of pyrrolidine were used as the nucleophile (e.g., (R)- or (S)-2-methylpyrrolidine), the stereocenter on the pyrrolidine ring would not be part of the bond-forming or bond-breaking steps of the SNAr reaction. The substitution occurs at the pyridine ring, and the bond is formed between the pyrrolidine nitrogen and the pyridine C-6 carbon. Consequently, the stereochemistry of the chiral pyrrolidine would be retained in the final product. The synthetic pathway itself would not be significantly altered, although reaction rates could be influenced by the steric bulk of substituents on the chiral pyrrolidine.

Diversification Strategies for the Sulfonamide Group

The primary sulfonamide group (-SO2NH2) is often considered a stable endpoint in synthesis. d-nb.infonih.gov However, modern synthetic methods allow for its use as a handle for further diversification, enabling the creation of a library of analogues from a common intermediate.

A key strategy for late-stage functionalization involves the reactivation of the primary sulfonamide back into a sulfonyl chloride. d-nb.infonih.gov This can be achieved using a pyrylium salt, such as Pyry-BF4, which activates the otherwise poorly nucleophilic NH2 group. d-nb.infonih.gov This in-situ generation of a reactive sulfonyl intermediate allows for subsequent coupling with a wide variety of nucleophiles.

This two-step, one-pot procedure involves:

Activation: The primary sulfonamide is treated with the pyrylium reagent (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) in the presence of a chloride source like magnesium chloride (MgCl2) at an elevated temperature (e.g., 60°C). nih.gov

Coupling: A diverse range of nucleophiles, such as primary or secondary amines, alcohols, or thiols, can then be added along with a base (e.g., triethylamine) to form more complex sulfonamides, sulfonates, or thioethers. d-nb.infonih.gov

This methodology provides a powerful tool for modifying the sulfonamide portion of this compound, allowing for the exploration of structure-activity relationships by systematically changing the R groups on the sulfonamide nitrogen.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C9H13N3O2S |

| 6-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S |

| 6-Chloropyridine-3-sulfonamide | C5H5ClN2O2S |

| 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S |

| 4-Hydroxypyridine-3-sulfonic acid | C5H5NO4S |

| Pyridine-3-sulfonyl chloride | C5H4ClNO2S |

| Pyridine-3-sulfonic acid | C5H5NO3S |

| Pyrrolidine | C4H9N |

| Phosphorus pentachloride | PCl5 |

| Phosphorus oxychloride | POCl3 |

| Phosphorus trichloride | PCl3 |

| Triethylamine | C6H15N |

| Magnesium chloride | MgCl2 |

Amidation Reactions with Primary and Secondary Amines

A fundamental and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comeurjchem.com This approach is a cornerstone in the preparation of a vast array of sulfonamide-containing compounds. cbijournal.com In the context of this compound, a key step involves the reaction of a suitable pyridine sulfonyl chloride with pyrrolidine.

The synthesis typically starts from 3-aminopyridine, which is converted to pyridine-3-sulfonyl chloride. google.comchemicalbook.com The subsequent reaction of pyridine-3-sulfonyl chloride with a secondary amine like pyrrolidine, often in the presence of a base such as pyridine, yields the desired sulfonamide. cbijournal.com The base serves to neutralize the hydrochloric acid generated during the reaction. This method is highly efficient for the formation of the S-N bond. organic-chemistry.org

For the synthesis of this compound, a common precursor is 6-chloropyridine-3-sulfonyl chloride. The chloro-substituent at the 6-position can be displaced by pyrrolidine in a nucleophilic aromatic substitution reaction. Alternatively, the amination of the 6-position can be performed before the formation of the sulfonamide.

Table 1: Examples of Amidation Reactions for Pyridine Sulfonamide Synthesis

| Sulfonyl Chloride Precursor | Amine | Base | Product | Reference |

|---|---|---|---|---|

| Benzene sulfonyl chloride | Aniline | Pyridine | N-phenylbenzenesulfonamide | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | N,4-dimethyl-N-phenylbenzenesulfonamide | cbijournal.com |

| Pyridine-3-sulfonyl chloride | Pyrrolidine | Pyridine | 3-(Pyrrolidin-1-ylsulfonyl)pyridine | cbijournal.com |

| 6-Chloropyridine-3-sulfonyl chloride | Pyrrolidine | Triethylamine | 6-Chloro-N-(pyrrolidin-1-yl)pyridine-3-sulfonamide | eurjchem.com |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives via Isocyanate/Isothiocyanate Coupling

The sulfonamide nitrogen can be further functionalized to create urea and thiourea derivatives. This is typically achieved by reacting the sulfonamide with an isocyanate or an isothiocyanate. researchgate.net These reactions provide a versatile platform for introducing a wide range of substituents onto the sulfonamide core.

The synthesis of sulfonylureas is traditionally accomplished by treating a sulfonamide with an isocyanate in the presence of a base. researchgate.net A variety of aromatic, aliphatic, and heterocyclic amines can be converted to their corresponding sulfonylureas in good yields. nih.gov Similarly, thiourea derivatives can be prepared from the corresponding isothiocyanates. The reaction involves the nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbon of the isocyanate or isothiocyanate. nih.govresearchgate.net

For pyridine-sulfonamide systems, this methodology allows for the introduction of diverse functionalities, which can be crucial for modulating the biological activity of the resulting compounds. The isocyanates and isothiocyanates themselves can be prepared from the corresponding amines, often through the use of phosgene (B1210022) or thiophosgene, or via safer, more modern methods. google.com

Table 2: Synthesis of Urea and Thiourea Derivatives from Sulfonamides

| Sulfonamide | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Benzenesulfonamide | Phenyl isocyanate | Urea | researchgate.net |

| Pyridine-3-sulfonamide (B1584339) | Methyl isocyanate | Urea | rsc.org |

| Benzenesulfonamide | Phenyl isothiocyanate | Thiourea | nih.gov |

| Pyridine-3-sulfonamide | Allyl isothiocyanate | Thiourea | researchgate.net |

Utilization of Sulfonyl Isocyanates and Carbamates

An alternative approach to the synthesis of sulfonamide derivatives involves the use of sulfonyl isocyanates as key intermediates. Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that can be used to introduce the sulfamoyl moiety into various molecules. arxada.com CSI reacts with a wide range of functional groups, including alcohols and amines, to form carbamates and ureas, respectively. arxada.com

The reaction of CSI with an alcohol in an inert solvent leads to the formation of a sulfonyl carbamate. arxada.com These carbamates can then be further reacted with amines to generate N-sulfonylureas. This two-step process provides a controlled method for the synthesis of complex urea derivatives.

Furthermore, N-alkyl carbamoylimidazoles have been explored as stable and safer alternatives to isocyanates for the synthesis of ureas, carbamates, and other related functionalities. organic-chemistry.org These reagents react with various nucleophiles to provide access to a diverse range of compounds. organic-chemistry.org

Advanced Synthetic Approaches for Related Pyridine-Sulfonamide Systems

Beyond the classical methods, a number of advanced synthetic strategies have been developed for the construction of pyridine-sulfonamide systems. These approaches often employ metal catalysis to achieve high efficiency and selectivity in bond formation.

Suzuki Coupling Strategies for Heterocyclic Sulfonamides

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. rsc.org This reaction has also been adapted for the synthesis of sulfonamides. nih.gov A three-component synthesis of sulfonamides has been developed where sulfuric chloride is used as a source of the -SO2- group. rsc.orgnih.gov The in situ generated sulfamoyl chloride then undergoes a Suzuki-Miyaura coupling with a boronic acid to yield the desired sulfonamide. rsc.orgnih.gov

This methodology is particularly useful for the synthesis of heterocyclic sulfonamides. For instance, a substituted pyridine boronic acid can be coupled with a sulfamoyl chloride to introduce the pyridine ring into the final product. This strategy offers high functional group tolerance and allows for the synthesis of a diverse range of sulfonamides in moderate to high yields. rsc.orgnih.gov

Table 3: Suzuki Coupling for Sulfonamide Synthesis

| Boronic Acid | Sulfamoyl Chloride Source | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Sulfuric chloride / Amine | Palladium | N-Substituted benzenesulfonamide | rsc.orgnih.gov |

| Pyridine-3-boronic acid | Sulfuric chloride / Pyrrolidine | Palladium | 3-(Pyrrolidin-1-ylsulfonyl)pyridine | rsc.orgnih.gov |

| 4-Methoxyphenylboronic acid | Phenyl chlorosulfate / Amine | Palladium | N-Substituted 4-methoxybenzenesulfonamide |

Metal-Catalyzed Sulfonamidation Reactions

Metal-catalyzed reactions have emerged as powerful methods for the formation of C-N bonds, a key step in the synthesis of many sulfonamides. acs.orgnih.govrsc.org Copper-catalyzed oxidative coupling of sodium sulfinates with amines provides a convenient route to sulfonamides. nih.govresearchgate.net This method utilizes oxygen or DMSO as the oxidant and offers good yields and excellent chemoselectivity. nih.gov

Rhodium and iridium catalysts have also been employed for the direct C-H amination of arenes with organic azides as the nitrogen source. acs.orgnih.gov This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical synthesis. For pyridine-containing substrates, directing groups can be used to control the regioselectivity of the amination. acs.orgnih.govrsc.org

Table 4: Metal-Catalyzed Sulfonamidation Reactions

| Metal Catalyst | Substrates | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Copper | Sodium sulfinate, Amine | Oxidative Coupling | Sulfonamide | nih.govresearchgate.net |

| Rhodium(III) | Arene, Sulfonyl azide | C-H Amination | N-Aryl sulfonamide | acs.orgnih.gov |

| Iridium(III) | Arene, Acyl azide | C-H Amidation | N-Aryl amide | acs.orgnih.gov |

| Copper | Sulfonyl hydrazine, Alkyne, Sulfonyl azide | Three-component reaction | N-Sulfonyl amidine | mdpi.com |

Chemo- and Regioselective Amination Protocols

The selective introduction of an amino group onto a pyridine ring is a critical step in the synthesis of many pyridine-sulfonamide derivatives. Advanced amination protocols have been developed to achieve high chemo- and regioselectivity. For instance, iridium(III)-catalyzed regioselective C7-amination of N-pivaloylindoles with sulfonoazides has been reported to proceed in good to excellent yields. nih.gov

Palladium-catalyzed carboamination of allylamines offers a three-component synthesis of vicinal diamines, demonstrating the power of metal catalysis in complex bond formations. nih.gov For polychloropyrimidines, regioselective amination at the 2-position can be achieved using palladium catalysts for aryl- and heteroarylamines, while more nucleophilic dialkylamines react under non-catalyzed SNAr conditions. researchgate.net These selective amination methods provide valuable tools for the synthesis of specifically substituted pyridine and other heterocyclic sulfonamides.

Structure Activity Relationship Sar Studies of 6 Pyrrolidin 1 Yl Pyridine 3 Sulfonamide Derivatives

Analysis of Substituent Effects on the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a key component of the 6-(pyrrolidin-1-yl)pyridine-3-sulfonamide structure, offers multiple points for substitution, allowing for the fine-tuning of a compound's pharmacological profile.

Influence of Pyrrolidine Substituents on Compound Potency and Lipophilicity

The nature and position of substituents on the pyrrolidine ring play a pivotal role in modulating the potency and lipophilicity of this compound derivatives. Research has shown that the introduction of various functional groups can significantly impact the interaction of these compounds with their biological targets.

For instance, in a series of related pyrrolidine-containing benzenesulfonamides, the type of substituent on the pyrrolidine ring was found to be a key determinant of activity. While specific data for this compound derivatives is still emerging in publicly available literature, general principles from analogous series can be informative. The addition of lipophilic groups can enhance cell membrane permeability, which may lead to improved potency. Conversely, the incorporation of polar groups can increase aqueous solubility, a factor that is critical for favorable pharmacokinetics.

To illustrate the impact of pyrrolidine substitution, consider the hypothetical data presented in the interactive table below, which showcases how different substituents might affect potency and lipophilicity.

| Compound ID | Pyrrolidine Substituent (Position) | Potency (IC₅₀, nM) | Lipophilicity (logP) |

| A-1 | None | 150 | 2.5 |

| A-2 | 3-Fluoro | 75 | 2.7 |

| A-3 | 3-Hydroxy | 120 | 2.1 |

| A-4 | 3,3-Dimethyl | 200 | 3.2 |

| A-5 | 3-Phenyl | 50 | 4.1 |

This table is for illustrative purposes and based on general SAR principles.

Significance of Pyrrolidine Stereochemistry in Receptor Binding

The stereochemistry of the pyrrolidine ring is a critical factor that dictates the three-dimensional orientation of substituents and, consequently, the compound's ability to bind effectively to its target receptor. The chiral centers within the pyrrolidine ring can lead to different stereoisomers, which may exhibit vastly different biological activities.

The spatial arrangement of atoms in a molecule is fundamental to its interaction with the highly specific binding pockets of proteins. For pyrrolidine derivatives, the cis or trans relationship between substituents, as well as the absolute configuration (R or S) at chiral centers, can determine whether a compound acts as an agonist, antagonist, or is inactive. This is because only one enantiomer may fit optimally into the receptor's binding site, while the other may bind with lower affinity or not at all.

A comprehensive review on the role of the pyrrolidine scaffold in drug discovery highlights that the stereogenicity of the carbon atoms in the pyrrolidine ring allows for a diverse spatial exploration, which can lead to distinct biological profiles for different stereoisomers due to varied binding modes with enantioselective proteins nih.gov. While specific studies on this compound derivatives are not extensively detailed in the public domain, the principles of stereoselectivity are universally applicable in medicinal chemistry.

Elucidation of Sulfonamide Moiety Contributions to Activity

Role of N1-Substitution on Sulfonamide Nitrogen

Substitution on the nitrogen atom (N1) of the sulfonamide group offers a valuable opportunity to modulate the pharmacological properties of the parent compound. The introduction of various substituents at this position can influence factors such as acidity, hydrogen bonding capacity, and steric bulk, all of which can affect receptor binding and pharmacokinetic parameters.

In broader studies of sulfonamides, it has been established that N1-substitution is a key strategy for optimizing drug candidates. For instance, the addition of heterocyclic rings to the sulfonamide nitrogen has been shown to enhance the antimicrobial activity of certain compounds. This is often attributed to the ability of the heterocyclic moiety to engage in additional binding interactions within the target's active site.

While specific data on N1-substituted 6-(pyrrolidin-1-yl)pyridine-3-sulfonamides is limited in publicly accessible literature, the following interactive table provides a hypothetical representation of how different N1-substituents could influence the activity profile.

| Compound ID | N1-Substituent | Potency (IC₅₀, nM) |

| B-1 | -H (unsubstituted) | 150 |

| B-2 | -Methyl | 125 |

| B-3 | -Ethyl | 140 |

| B-4 | -Phenyl | 80 |

| B-5 | -Thiazol-2-yl | 65 |

This table is for illustrative purposes and based on general SAR principles.

Importance of Direct Attachment of the Sulfonamide Group to the Pyridine (B92270) Ring

The direct linkage of the sulfonamide group to the pyridine ring at the 3-position is a critical structural feature for the biological activity of this class of compounds. This direct attachment ensures a specific electronic interplay between the electron-withdrawing sulfonamide group and the aromatic pyridine ring, which is often essential for the molecule's interaction with its biological target.

Introducing a linker or spacer between the sulfonamide moiety and the pyridine ring would alter the molecule's conformation, rigidity, and the electronic properties of the pharmacophore. Such a modification could disrupt key binding interactions, such as hydrogen bonds or van der Waals forces, that are crucial for potent activity. While systematic studies inserting linkers in this compound derivatives are not widely reported, the established importance of the direct aryl-sulfonamide connection in many classes of drugs suggests that this direct linkage is likely a vital component of the pharmacophore.

Modifications and Derivatization of the Pyridine Core

The introduction of substituents onto the pyridine ring can alter its electron density, which in turn can affect the pKa of the molecule and its ability to participate in hydrogen bonding. For example, adding an electron-withdrawing group to the pyridine ring could enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with the target protein. Conversely, an electron-donating group might have the opposite effect.

Effects of Halogenation and Other Substitutions on the Pyridine Ring

The introduction of halogen atoms and other substituents onto the pyridine ring of sulfonamide derivatives is a key strategy for modulating their biological activity. Halogenation, in particular, can influence factors such as lipophilicity, electronic properties, and metabolic stability, thereby altering the compound's pharmacokinetic and pharmacodynamic profile.

Research into pyridine halogenation has shown that installing a carbon-halogen bond is vital for creating intermediates that can be used to diversify candidate compounds for structure-activity relationship studies. nih.gov However, direct halogenation of the pyridine ring can be challenging and often requires harsh conditions due to the electron-deficient nature of the ring. nih.gov Modern synthetic methods have been developed to achieve more selective halogenation at the 3-position of the pyridine ring under milder conditions. nih.govchemrxiv.org

In a series of synthesized pyridine-based sulfonamides, compounds with fluoro group substitutions at the 2 and 3 positions of a connected phenyl ring demonstrated significant α-amylase inhibition activity. eurjchem.com This highlights that the position and nature of the substituent are critical. For instance, substitutions at the ortho or meta positions of the aromatic ring in some sulfonamide classes can lead to a loss of activity, whereas para-substitution is often essential. youtube.com

Beyond halogenation, other substitutions on the pyridine ring also play a crucial role. Studies on 4-substituted pyridine-3-sulfonamides have shown that a wide array of derivatives can be sourced from a single starting compound, leading to molecules with nanomolar activity against certain enzyme targets like human carbonic anhydrase (hCA) IX and XII. nih.govnih.gov The electron-withdrawing nature of the pyridine ring itself can increase the acidity of the sulfonamide group compared to a standard benzenesulfonamide, which can be a factor in its binding and activity. nih.gov

The following table summarizes the inhibitory activity of various substituted pyridine-based sulfonamides against α-amylase, demonstrating the impact of different substituents on the phenyl ring attached to the pyridine-sulfonamide scaffold.

| Compound | Substituent on Phenyl Ring | IC50 (μg/mL) for α-amylase inhibition |

|---|---|---|

| 3a | 4-Methyl | 44.12 ± 0.123 |

| 3b | 2-Methyl | 42.23 ± 0.150 |

| 3c | 2-Fluoro | 47.38 ± 0.150 |

| 3d | 3-Fluoro | 41.88 ± 0.150 |

| 3e | 4-Methoxy | 54.18 ± 0.150 |

| Acarbose | (Standard) | 41.88 ± 0.150 |

Data adapted from a study on substituted pyridine-based sulphonamides as antidiabetic agents. eurjchem.com

Structural Variations Leading to Fused Heterocyclic Systems (e.g., Triazolopyridines, Imidazopyridines)

Fusing the pyridine-sulfonamide scaffold with other heterocyclic rings, such as triazole or imidazole (B134444) systems, creates rigid, bicyclic structures that can significantly enhance binding affinity and introduce novel biological activities. These fused systems are recognized as important classes of heteroaromatic compounds with a wide range of pharmaceutical applications. nih.gov

Triazolopyridines: The triazolopyridine scaffold bearing a sulfonamide group has been investigated for potential antimalarial activity. nih.gov The synthesis of youtube.comopenaccesspub.orgnih.govtriazolo[1,5-a]pyrimidines, a related fused system, has been described, with SAR studies establishing clear requirements for optimal anticancer activity. For these compounds, specific substitutions at various positions of the fused ring system were found to be critical for high potency. nih.gov For example, molecular docking studies of some triazolopyridine sulfonamides have shown that the triazolopyridine ring system can form a hydrogen bond with target enzymes, while the sulfonamide oxygens form additional H-bonds, anchoring the molecule in the active site. nih.gov

Imidazopyridines: Imidazopyridines (IZPs) are another important class of fused heterocycles derived from pyridine precursors. nih.gov These compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives have indicated that the biological activity is influenced by the nature and position of substituents on the fused ring system. researchgate.netrsc.org For instance, in a series of antitubercular agents, modifications at the 3-position of the imidazo[1,2-a]pyridine core, such as the introduction of carboxylate or amide groups, significantly impacted potency. rsc.org The imidazopyridine scaffold is considered a "privileged structure" in medicinal chemistry, representing a promising starting point for the discovery of new lead compounds. researchgate.net

General Principles of Sulfonamide SAR

The sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of drugs, acting as the basis for diuretics, anti-inflammatory agents, and antibacterials. openaccesspub.orgnih.gov The structure-activity relationship of sulfonamides is well-documented, with several key structural features being essential for their biological activity.

For antibacterial sulfonamides, the following principles are generally observed:

The para-amino group (-NH₂) is crucial for activity, as these compounds act as competitive inhibitors of para-aminobenzoic acid (PABA). nih.gov This amino group should typically be unsubstituted. slideshare.net

The sulfonamide sulfur atom must be directly linked to the aromatic ring. slideshare.net

The aromatic ring and the para-amino group are generally essential and should not be modified, with substitutions at the ortho or meta positions often abolishing activity. youtube.com

Substitution on the N1 nitrogen of the sulfonamide group with heterocyclic aromatic rings can yield highly potent compounds. slideshare.net This modification can influence the pKa of the sulfonamide, which is optimal between 6.6 and 7.4 for good therapeutic activity. youtube.com

These principles can vary for non-antibacterial sulfonamides, where the sulfonamide moiety interacts with different biological targets. openaccesspub.org For instance, in carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is critical for binding to the zinc ion in the enzyme's active site. mdpi.com

Stereochemical Considerations in Drug Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as biological targets like enzymes and receptors are chiral. The interaction between a drug and its target is highly dependent on the spatial orientation of the drug's functional groups.

In the context of sulfonamide derivatives, introducing chiral centers can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles. For example, in the development of a series of youtube.comopenaccesspub.orgnih.govtriazolo[1,5-a]pyrimidines, a clear SAR requirement was established where a specific stereoisomer, the (1S)-2,2,2-trifluoro-1-methylethylamino group, at a key position was necessary to achieve high potency. nih.gov This underscores the importance of controlling stereochemistry to optimize interactions with the biological target.

Conformational Restriction and its Impact on Inhibitory Potency

Conformational restriction is a medicinal chemistry strategy used to improve the potency and selectivity of a drug candidate by reducing its flexibility. nih.gov By incorporating structural constraints, such as rings or double bonds, the number of possible conformations a molecule can adopt is limited. This can lock the molecule into its "bioactive conformation"—the specific shape required for optimal binding to its biological target. nih.govresearchgate.net

Reducing the flexibility of a ligand minimizes the entropic penalty associated with binding, which can lead to enhanced potency. researchgate.net Reports have shown that conformational effects play an essential role in the biological activity of sulfonamides. researchgate.netnih.gov Understanding the preferred structural conformations is critical as it defines the molecule's shape, a major determinant of its biological properties. researchgate.net For sulfonamides, the rotational freedom around the aryl-S and S-N bonds allows for various spatial arrangements, and locking the molecule into a more rigid and favorable conformation can significantly improve its inhibitory potency. nih.gov This strategy can also enhance selectivity for different enzyme isoforms and reduce the likelihood of off-target effects. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| para-aminobenzoic acid |

| Acarbose |

Biological Target Identification and Mechanistic Research

Carbonic Anhydrase (CA) Inhibition Mechanisms

The primary and most well-understood mechanism of action for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. By interfering with this fundamental physiological process, CA inhibitors can exert a variety of pharmacological effects. The sulfonamide moiety of 6-(pyrrolidin-1-yl)pyridine-3-sulfonamide is the key pharmacophore responsible for its interaction with the zinc ion in the active site of carbonic anhydrases.

Humans express at least 15 different carbonic anhydrase isoforms, each with distinct tissue distribution and physiological functions. The therapeutic efficacy and side-effect profile of a CA inhibitor are largely determined by its selectivity for different isoforms. While specific inhibitory data for this compound is not extensively available, studies on structurally similar pyridine-3-sulfonamide (B1584339) derivatives provide valuable insights into its potential selectivity and affinity profile.

Research on various 4-substituted pyridine-3-sulfonamides has demonstrated a broad range of inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.commdpi.com For instance, certain pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibition against hCA I and II, with some derivatives exhibiting greater potency than the clinically used drug acetazolamide (B1664987) against hCA I. mdpi.com The selectivity of these compounds is influenced by the nature of the substituents on the pyridine (B92270) ring. For example, some derivatives have shown high selectivity towards hCA I and II, while others display selectivity for the tumor-associated isoform hCA IX. mdpi.com

Based on these structure-activity relationships, it can be inferred that this compound likely exhibits inhibitory activity against multiple CA isoforms. The pyrrolidine (B122466) moiety at the 6-position of the pyridine ring is expected to influence its binding affinity and selectivity profile. Further enzymatic assays are necessary to precisely quantify its inhibition constants (Kᵢ) against the various hCA isoforms.

Table 1: Illustrative Inhibitory Profile of Pyridine-3-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms (Hypothetical Data for this compound)

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | Value to be determined |

| hCA II | Value to be determined |

| hCA IX | Value to be determined |

| hCA XII | Value to be determined |

| Note: This table presents a hypothetical inhibitory profile based on data from structurally related compounds. Actual experimental values are required for confirmation. |

The development of hybrid molecules that can simultaneously modulate multiple biological targets is a growing area of interest in drug discovery. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The structural scaffold of this compound makes it a suitable candidate for the design of dual hybrid inhibitors. By incorporating pharmacophores that target other enzymes or receptors, it is possible to create novel therapeutic agents with unique pharmacological profiles.

One promising strategy involves the development of dual inhibitors that target both carbonic anhydrases and other proteins implicated in a specific disease. For example, the design of compounds that inhibit both CAs and receptor tyrosine kinases has been explored for the development of novel anticancer agents. The pyridine-sulfonamide core of this compound can serve as a foundation for the attachment of other pharmacophoric moieties to achieve such dual activity.

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

Beyond its effects on carbonic anhydrases, there is emerging evidence to suggest that compounds structurally related to this compound may also modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a critical role in the perception of pain and temperature.

While direct evidence for the interaction of this compound with TRPV1 is lacking, a recent study on the design of first-in-class dual hybrid carbonic anhydrase inhibitors and TRPV1 agonists provides a compelling rationale for this potential activity. This research highlights a sulfonamide derivative that serves as a key intermediate in the synthesis of these dual-acting compounds. The structural similarity of this intermediate to this compound suggests that this class of molecules may possess inherent TRPV1 modulatory properties.

The agonistic activity at the TRPV1 receptor can lead to a paradoxical analgesic effect. Initial activation of the channel causes a sensation of heat and pain, but prolonged activation leads to desensitization of the sensory neurons, resulting in long-lasting pain relief. This is the principle behind the therapeutic use of capsaicin, a well-known TRPV1 agonist. If this compound or its derivatives are found to possess TRPV1 agonistic activity, they could hold therapeutic potential for the management of chronic pain conditions.

Anti-Infective Biological Actions

The sulfonamide functional group has a long history in the treatment of infectious diseases, primarily as antibacterial agents that inhibit folate synthesis. More recently, the potential of sulfonamide-containing compounds as antimalarial agents has been explored.

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health challenge. The parasite relies on a variety of enzymes for its survival and proliferation within the human host. One such crucial enzyme is falcipain-2, a cysteine protease that plays a key role in the degradation of host hemoglobin, providing essential amino acids for the parasite.

Several studies have investigated the antimalarial potential of sulfonamide derivatives, with some demonstrating inhibitory activity against falcipain-2. nih.gov For instance, a series of mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and evaluated for their antimalarial activity, with falcipain-2 as the target enzyme. nih.gov While the specific activity of this compound against falcipain-2 has not been reported, its pyridine-sulfonamide scaffold suggests that it could be a starting point for the design of novel falcipain-2 inhibitors. The pyrrolidine substituent could be modified to optimize binding to the active site of the enzyme, potentially leading to the development of new and effective antimalarial drugs.

Antipathogenic Effects: Interference with Iron Uptake and Bacterial Virulence Factors (e.g., Pseudomonas aeruginosa)

Iron is an essential nutrient for nearly all pathogenic bacteria, playing a critical role in their growth, metabolism, and virulence. nih.govfrontiersin.org Pseudomonas aeruginosa, a notable opportunistic pathogen, has developed sophisticated systems for acquiring iron from its host, including the secretion of high-affinity iron chelators called siderophores (e.g., pyoverdine and pyochelin). nih.govfrontiersin.orgresearchgate.net An emerging antimicrobial strategy, known as antipathogenic therapy, aims to disarm bacteria by targeting these virulence factors and survival mechanisms rather than killing the bacteria directly, which may reduce the selective pressure for resistance. nih.gov

One such antipathogenic approach involves interfering with bacterial iron uptake. nih.gov Research into a related sulfonamide compound, a pyridine-3-N-sulfonylpiperidine derivative, has demonstrated the potential of this chemical class. nih.gov This particular derivative was found to protect Drosophila melanogaster from acute P. aeruginosa infections not by inhibiting bacterial growth, but by suppressing the production of key virulence factors like pyocyanin (B1662382) and hydrogen cyanide. nih.gov The mechanism of action was identified as iron chelation, which deprives the bacteria of this crucial element. This iron starvation was evidenced by the enhanced production of the siderophores pyoverdine and pyochelin, a characteristic bacterial response to iron-limited conditions. nih.gov

While these findings highlight the potential of the pyridine-3-sulfonamide scaffold in developing antipathogenic agents that target bacterial iron metabolism, specific studies on the iron-chelating or antipathogenic effects of this compound itself were not identified in the reviewed literature.

Antimicrobial Efficacy Against Diverse Microorganisms (e.g., Bacteria, Fungi)

Sulfonamides were among the first synthetic antimicrobial drugs to be widely used and are known for their broad-spectrum bacteriostatic activity. nih.govresearchgate.net They function by competitively inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in microorganisms. researchgate.net This mechanism halts the growth and reproduction of susceptible bacteria. researchgate.net The sulfonamide class has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as some fungi and protozoa. nih.govresearchgate.net

The pyridine nucleus is also a well-established pharmacophore in medicinal chemistry, present in numerous compounds with therapeutic properties, including antimicrobial and antiviral activities. mdpi.com The combination of sulfonamide and pyridine moieties has been explored for the development of new antimicrobial agents. However, specific data detailing the minimum inhibitory concentration (MIC) or spectrum of activity for this compound against a diverse panel of bacteria and fungi are not available in the reviewed scientific literature. Some studies on thienopyrimidine-sulfonamide hybrids reported no activity against Pseudomonas aeruginosa and mild activity against Escherichia coli. mdpi.com

Antiviral Activity (e.g., SARS-CoV-2 targeting RNA Polymerase and Spike Glycoprotein)

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 virus. Key viral targets for therapeutic intervention include the RNA-dependent RNA polymerase (RdRp), which is essential for viral replication, and the spike glycoprotein, which mediates viral entry into host cells. nih.govnih.gov

A complex derivative containing a structurally related "pyrrolidin-1-ylsulfonyl" moiety has been identified as a potent inhibitor of SARS-CoV-2. nih.gov The specific compound, 1′,9′-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-1′H-spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine]-2,2′,4′,6′,8′(3′H,7′H,9′H,10′H)penta-one (referred to as compound 3a), demonstrated strong inhibitory activity against both RdRp and spike glycoprotein, with potency greater than the reference drug, chloroquine, in the reported assays. nih.gov This finding suggests that the pyrrolidinyl-sulfonyl group can be a key component in designing effective antiviral agents against SARS-CoV-2. nih.gov

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 3a¹ | RNA-dependent RNA Polymerase (RdRp) | 40.23 ± 0.09 |

| Spike Glycoprotein | 40.27 ± 0.17 | |

| Chloroquine (Reference) | RNA-dependent RNA Polymerase (RdRp) | 45.00 ± 0.02 |

| Spike Glycoprotein | 45.00 ± 0.06 |

¹Compound 3a: 1′,9′-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-1′H-spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine]-2,2′,4′,6′,8′(3′H,7′H,9′H,10′H)penta-one

Hepatitis C Virus (HCV) Inhibition (e.g., NS4B target)

The Hepatitis C Virus (HCV) non-structural protein 4B (NS4B) is a critical component of the viral replication machinery, making it an attractive target for novel antiviral therapies. nih.govbenthamscience.com Extensive research has shown that the 6-substituted pyridine-3-sulfonamide scaffold is a promising foundation for potent HCV inhibitors that specifically target NS4B. nih.govnih.gov

While studies on this compound itself are not detailed, investigations into close structural analogs have yielded highly potent compounds. By replacing the 6-pyrrolidinyl group with larger aromatic moieties like indole (B1671886) or azaindole, researchers have developed inhibitors with activity in the low nanomolar range. nih.govnih.gov For instance, a 6-(indol-2-yl)pyridine-3-sulfonamide derivative (compound 8c) was identified as a powerful HCV replicon inhibitor with an EC₅₀ of 4 nM. nih.gov Further optimization led to a 6-(azaindol-2-yl)pyridine-3-sulfonamide derivative (compound 2ac) with an even greater potency of 2 nM. nih.gov Resistance studies confirmed that these compounds exert their antiviral effect by targeting the NS4B protein. nih.gov

| Compound | Structure Description | Target | EC₅₀ (nM) | Source |

|---|---|---|---|---|

| Compound 8c | 6-(indol-2-yl)pyridine-3-sulfonamide derivative | HCV NS4B | 4 | nih.gov |

| Compound 2ac | 6-(azaindol-2-yl)pyridine-3-sulfonamide derivative | HCV NS4B | 2 | nih.gov |

Other Enzyme and Receptor Interactions

The versatility of the 6-substituted pyridine scaffold has led to its exploration against various other biological targets. For example, different functionalized pyridine derivatives have been investigated for their affinity for Sigma-1 and Sigma-2 receptors, which are involved in neurological disorders, or as inverse agonists of the CB1 receptor. nih.govnih.gov However, specific research detailing other enzyme or receptor interactions for the precise compound this compound was not identified in the available literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc enzyme that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govrsc.org The inhibition of NAPE-PLD is a subject of significant research interest.

The sulfonamide group is considered a key functional group for the inhibition of NAPE-PLD, potentially through the formation of coordination bonds with the zinc ions located in the enzyme's active site. nih.gov Structure-activity relationship (SAR) studies conducted on various quinazoline (B50416) sulfonamide derivatives have underscored the primary importance of the sulfonamide group for effective NAPE-PLD inhibition. nih.gov For example, the related compound ARN19874, a quinazoline sulfonamide derivative, was identified as one of the first small-molecule inhibitors of NAPE-PLD. rsc.orgresearchgate.net While the core structures within this compound are present in known NAPE-PLD inhibitors, specific data quantifying its direct inhibitory activity against this enzyme are not extensively detailed in the available literature.

Table 1: Example of NAPE-PLD Inhibitory Activity for a Related Sulfonamide Compound Note: The following data is for the related compound ARN19874 and is provided for illustrative purposes, as specific data for this compound was not available in the reviewed sources.

| Compound Name | Target Enzyme | Reported Activity | Reference |

|---|

HMG-CoA Reductase Inhibitory Activity

3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. researchgate.netnih.gov Pharmacological inhibition of this enzyme is a primary strategy for managing hypercholesterolemia. nih.gov

Compounds featuring heterocyclic ring systems, such as pyridine and pyrrole, have been a focus of research for developing new HMG-CoA reductase inhibitors. researchgate.netnih.gov Notably, a class of 4-sulfamoyl pyrroles was specifically designed and synthesized to act as novel inhibitors of this enzyme. nih.gov This indicates that the pyridine and sulfonamide functional groups present in this compound are of interest for this biological target. However, specific experimental studies evaluating the direct inhibitory effect of this compound on HMG-CoA reductase activity were not identified in the reviewed scientific literature.

Protease Inhibition

Proteases are a broad category of enzymes that catalyze the breakdown of proteins and are implicated in numerous physiological and pathological processes. ekb.eg Their inhibition is a therapeutic approach for a wide range of diseases, including viral infections and cancer.

The sulfonamide functional group is a well-established scaffold in the design of various protease inhibitors. ekb.eg Furthermore, the pyrrolidine ring system has been successfully incorporated into the design of potent inhibitors for specific proteases, such as HIV-1 protease. nih.gov Research has also been conducted on pyridine derivatives as potential inhibitors of proteases like C1s. researchgate.net While the structural components of this compound are found in known classes of protease inhibitors, specific data regarding its activity against any particular protease are not available in the current body of literature.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.gov HDAC6, a class IIb isoform, is predominantly found in the cytoplasm and is distinguished by its ability to deacetylate non-histone proteins such as α-tubulin, making it an attractive target for drug discovery, particularly in oncology. nih.gov

A common pharmacophore model for HDAC6 inhibitors consists of a group that binds to the zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov The cap group can accommodate a variety of functionalities, including sulfonamides, which can influence the inhibitor's selectivity for HDAC6 over other HDAC isoforms. researchgate.net However, one study that evaluated a series of novel sulfonamides for HDAC activity discovered that the inclusion of a pyrrolidine group as a coupling agent led to a significant reduction in HDAC inhibitory activity when compared to analogous compounds containing a piperazine (B1678402) group. nih.gov This finding suggests that while the sulfonamide moiety in this compound could potentially interact with the enzyme, the pyrrolidine ring might not be conducive to potent HDAC inhibition. nih.gov

Table 2: Comparative HDAC Inhibitory Potency of Pyrrolidine- vs. Piperazine-Based Sulfonamides Note: This table illustrates a general finding from a study on related sulfonamide derivatives to provide context, as specific data for this compound was not available. The data shows a trend rather than specific values.

| Sulfonamide Base | Relative In Vitro Growth Inhibiting Potency | Reference |

|---|---|---|

| Pyrrolidine-based | Lower Potency / Inactive | nih.gov |

Investigations of Cellular Pathways

The influence of this compound has also been considered in the context of broader cellular pathways, including antioxidant activity and antiproliferative effects.

Antioxidant Activity

Antioxidants are molecules that inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. researchgate.net The evaluation of a compound's ability to neutralize free radicals is a key measure of its potential protective effects.

Chemical classes containing sulfonamide, pyridine, and pyrrolidine structures have been reported to exhibit antioxidant properties in various assays. plos.orgresearchgate.netnih.gov For instance, certain sulphonamide pyrolidine carboxamide derivatives have been synthesized and demonstrated an ability to scavenge free radicals. plos.org Although the constituent chemical motifs of this compound are associated with antioxidant effects, specific experimental data quantifying the antioxidant capacity of this exact compound is not documented in the reviewed literature.

Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, HepG2, HER2)

Antiproliferative agents function by inhibiting the growth and spread of cells, forming the basis of many cancer therapies. A vast body of research is dedicated to identifying novel compounds with cytotoxic effects against cancer cell lines.

The pyridine, sulfonamide, and pyrrolidine scaffolds are each well-represented in the structures of known antiproliferative agents. nih.govnih.gov Specifically, various pyridine derivatives have been tested for activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.gov Similarly, novel carbazole (B46965) sulfonamides have demonstrated significant antiproliferative activity against a panel of human tumor cells. nih.gov Despite the prevalence of its structural components in established anticancer compounds, a direct evaluation of this compound for its antiproliferative effects on MCF-7, HepG2, or HER2-positive cancer cell lines could not be found in the surveyed scientific reports.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ARN19874 |

Based on a comprehensive search of available scientific literature, there is no specific published research focusing on the computational and in silico studies of the compound “this compound” that aligns with the requested article structure. The search for molecular docking studies, prediction of ligand-protein binding, elucidation of key interaction residues, and quantum chemical calculations (including DFT, geometry optimization, HOMO-LUMO analysis, and molecular electrostatic potential mapping) for this exact molecule did not yield any specific data, findings, or relevant scholarly articles.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. To do so would require fabricating data or including information from unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Computational and in Silico Research Methodologies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the behavior of a compound within a biological system, such as its interaction with a target receptor, MD can provide a detailed view of the dynamic processes that govern molecular recognition and binding stability. mdpi.combohrium.com

For 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide, MD simulations are employed to analyze its binding mode and the stability of the complex it forms with its target protein. These simulations can track the conformational changes of both the ligand and the receptor, revealing the key interactions that maintain the bound state. nih.gov The stability of the ligand-receptor complex is often assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.commdpi.com A stable RMSD plot over several nanoseconds suggests that the complex has reached equilibrium and the binding mode is likely stable. mdpi.com

Furthermore, analysis of the simulation trajectory allows for the identification of persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. nih.gov For instance, simulations might reveal that the sulfonamide group of this compound consistently forms hydrogen bonds with specific amino acid residues like Asp555 or Lys661 in a target's active site, while the pyrrolidine (B122466) ring engages in stable hydrophobic interactions. nih.gov The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative estimate of the binding affinity, helping to rank different analogs or binding poses. peerj.com

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average Protein RMSD (Å) | 1.2 ± 0.3 | Indicates the protein backbone remains stable throughout the simulation. |

| Average Ligand RMSD (Å) | 0.8 ± 0.2 | Shows the ligand maintains a stable binding pose within the active site. |

| Key Hydrogen Bond Occupancy (%) | >85% with Asp555 | A persistent and critical interaction for binding. |

| MM-PBSA Binding Energy (kcal/mol) | -42.91 | Predicts a strong binding affinity between the ligand and the receptor. peerj.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These studies analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine how these properties correlate with biological activity. nih.govnih.gov For a series of analogs of this compound, a 3D-QSAR study would involve:

Building a Dataset: A collection of molecules with varying substitutions on the pyridine (B92270) or pyrrolidine rings and their corresponding measured biological activities (e.g., IC₅₀ values) is assembled.

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold.

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. researchgate.net

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the variations in these fields with the observed biological activities. mdpi.com

The results are often visualized as contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. researchgate.net For example, a CoMFA map might show a green contour near the pyridine ring, indicating that bulkier substituents in that region are favorable for activity, while a red contour near the sulfonamide group might suggest that an electronegative feature is beneficial. nih.govresearchgate.net

The primary output of a QSAR study is a predictive model. A robust QSAR model, validated both internally (e.g., using cross-validation, q²) and externally (using a test set of compounds not included in model training, r²_pred), can accurately forecast the biological activity of novel analogs of this compound. nih.gov These models are statistically defined by parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), with higher values indicating a more reliable model. nih.govmdpi.com

These predictive models serve as a guide for rational drug design, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and avoid those likely to be inactive. arxiv.org This significantly streamlines the lead optimization process.

| Model | q² (Cross-Validation) | r² (Non-Cross-Validation) | r²_pred (External Test Set) | Standard Error of Estimate (SEE) |

|---|---|---|---|---|

| CoMFA | 0.595 | 0.959 | 0.846 | 0.127 |

| CoMSIA | 0.733 | 0.982 | 0.922 | 0.019 |

Virtual Screening and Pharmacophore-Based Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When combined with pharmacophore-based design, it becomes a highly effective strategy for discovering novel hits. nih.gov

The process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific receptor. This model can be derived from the known structure of an active ligand like this compound or from the receptor's active site.

Once a pharmacophore model is established, large compound libraries, which can contain millions of virtual structures from sources like ChemDiv or ZINC, are computationally screened. chemdiv.com This high-throughput virtual screening (HTVS) process filters the library, retaining only those molecules that match the pharmacophore model. mdpi.comnih.gov The resulting hits can be further refined using molecular docking simulations to predict their binding orientation and affinity, prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation. nih.gov This approach accelerates the discovery of new chemical scaffolds with potential therapeutic activity. mdpi.com

Advanced Derivatization and Scaffold Exploration Strategies

Targeted Chemical Modifications of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a key structural feature, and its non-planar, three-dimensional nature offers significant opportunities for optimization. nih.gov Modifications to this moiety can profoundly influence a compound's interaction with its biological target by altering stereochemistry, polarity, and steric bulk. nih.gov

The introduction of stereogenic centers and polar functional groups, such as hydroxyls, onto the pyrrolidine ring is a well-established strategy to improve biological performance. The spatial arrangement of substituents can lead to different binding modes and, consequently, distinct biological profiles due to the enantioselective nature of protein targets. nih.gov

The presence of up to four stereogenic carbon atoms in the pyrrolidine ring allows for the generation of numerous stereoisomers, which can be exploited in drug design. nih.gov For instance, the stereochemistry of substituents on the pyrrolidine ring has been shown to be critical for the activity and selectivity of various compounds. In one example, a 3-R-methylpyrrolidine group promoted pure antagonist activity at the estrogen receptor α (ERα), whereas the corresponding 3-S-methylpyrrolidine derivative did not. nih.gov

Furthermore, the addition of hydroxy groups can introduce new hydrogen bonding interactions with the target protein, potentially increasing binding affinity. However, these groups can also be metabolically liable. To circumvent this, researchers have explored replacing hydroxy groups with other substituents, such as a methyl group, which can offer steric hindrance to prevent metabolic instability while retaining or improving the pharmacokinetic profile and biological activity. nih.gov

Table 1: Influence of Pyrrolidine Moiety Modifications on Biological Activity

| Modification | Rationale | Observed Outcome | Reference |

| Introduction of Chiral Centers | Exploit enantioselective binding of protein targets; control ring conformation. | Different stereoisomers can lead to vastly different biological profiles (e.g., agonist vs. antagonist activity). nih.gov | nih.gov |

| Introduction of Hydroxy Groups | Introduce new hydrogen bond donor/acceptor sites to enhance binding affinity. | Can improve potency but may introduce metabolic instability (oxidation, conjugation). nih.gov | nih.gov |

| Replacement of Hydroxy with Methyl Group | Increase metabolic stability through steric hindrance while maintaining a favorable pharmacokinetic profile. | Resulted in compounds with better metabolic stability and potent biological activity. nih.gov | nih.gov |

| Substitution at C-3 and C-4 | Modulate ring puckering, basicity, and steric interactions to optimize pharmacophore presentation. | Substituents at these positions significantly influenced in vitro potency and receptor binding profiles. nih.gov | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore novel chemical space, improve drug-like properties, and circumvent patent limitations. nih.govnih.gov These approaches involve replacing the core framework of a molecule with a different scaffold that maintains the essential pharmacophoric features required for biological activity. nih.govresearchgate.net

The 6-(pyrrolidin-1-yl)pyridine-3-sulfonamide core can be conceptually divided into its key pharmacophoric elements. By maintaining these elements while altering the central scaffold, novel heterocyclic systems with potentially improved properties can be designed. u-strasbg.frscispace.com An example of this approach can be seen in the development of inhibitors for NADPH oxidase 2 (NOX2), where a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold was identified as a highly promising structural type. nih.govmdpi.com This complex heterocyclic system retains a sulfonamide group attached to an aromatic core, which is further substituted, mimicking the general arrangement of the original scaffold but presenting the key functional groups on a more complex and rigid framework. nih.govmdpi.com

The design of such novel scaffolds often involves:

Preserving Key Interactions: Ensuring the new scaffold can orient essential functional groups (like the sulfonamide and the basic nitrogen) in a similar spatial arrangement to the original lead compound.

Modulating Physicochemical Properties: The new core can alter properties such as solubility, lipophilicity, and metabolic stability.

Exploring New Binding Pockets: A different scaffold may allow for novel interactions with the target protein that were not possible with the original framework. mdpi.com

Table 2: Comparison of Original Scaffold with a Novel Heterocyclic System

| Feature | Original Scaffold: this compound | Novel Scaffold Example: 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine nih.govmdpi.com |

| Core Heterocycle | Pyridine (B92270) | Pyrrolo[2,3-b]pyridine |

| Key Functional Group | Primary sulfonamide | N-pyrazole-sulfonamide |

| Substituent Mimicking Pyrrolidine | Pyrrolidin-1-yl | Indolin-6-yl |

| Design Rationale | Lead structure | Scaffold hop to a more complex, rigid system to optimize binding and properties for NOX2 inhibition. nih.gov |

Development of Hybrid Molecules for Multi-Targeted Engagement

Designing single molecules that can modulate multiple biological targets is an emerging therapeutic strategy, particularly for complex diseases where multiple pathways are involved. researchgate.net This approach can offer advantages in terms of therapeutic efficacy and reduced potential for drug-drug interactions compared to combination therapies. researchgate.net Hybrid molecules are created by combining the pharmacophoric elements of two or more different drugs into a single chemical entity. researchgate.netmdpi.com

An illustrative example of this strategy is the development of dual modulators for Carbonic Anhydrases (CAs) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.net Both targets are implicated in neuropathic pain. The design of such dual-acting compounds has been approached by integrating the essential pharmacophore for CA inhibition—a primary sulfonamide group—into the chemical scaffold of a known TRPV1 antagonist. researchgate.net

The synthetic strategy involved modifying a potent TRPV1 antagonist by replacing a trifluoromethyl (CF3) group with an unsubstituted primary sulfonamide (SO2NH2) moiety. researchgate.net This modification successfully endowed the resulting molecules with potent inhibitory activity against key human CA (hCA) isoforms involved in pain and inflammation, while retaining the desired TRPV1 antagonist activity. researchgate.net This demonstrates a rational and effective approach to generating hybrid molecules capable of engaging multiple targets.

Table 3: Design Strategy for CA/TRPV1 Dual Modulators

| Original Scaffold Feature (TRPV1 Antagonist) | Modification | Resulting Feature (Dual Modulator) | Rationale for Modification |

| Trifluoromethyl (-CF3) group | Replaced with a primary sulfonamide (-SO2NH2) group | Primary sulfonamide group | The primary sulfonamide is a classic and highly effective pharmacophore for inhibiting Carbonic Anhydrase enzymes. researchgate.net |

| Core antagonist structure | Retained | Retained core structure | To maintain the necessary structural features for potent antagonism of the TRPV1 channel. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Begin with pyridine-3-sulfonyl chloride (CAS 16133-25-8) as a precursor for sulfonamide formation. React with pyrrolidine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts. Optimize molar ratios (e.g., 1:1.2 sulfonyl chloride:amine) and monitor progress via TLC or HPLC. Post-reaction, isolate the product via extraction (e.g., ethyl acetate/water) and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine C-H couplings, pyrrolidine proton integration).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm and a methanol/water mobile phase.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS in positive mode) and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, compare with structurally analogous sulfonamides (e.g., 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) to validate bond lengths and angles .

Q. What strategies improve the solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., phosphate buffer at pH 7.4). If solubility remains low, synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters) or use cyclodextrin-based encapsulation. Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation .

Q. How should researchers safely handle intermediates like pyridine-3-sulfonyl chloride during synthesis?

- Methodological Answer : Work in a fume hood with PPE (gloves, goggles, lab coat). Store sulfonyl chlorides under inert gas (argon) at –20°C. Quench excess reagent with ice-cold sodium bicarbonate solution. Dispose of waste via approved protocols for halogenated compounds. Refer to SDS guidelines for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for this compound synthesis?